molecular formula C21H24N6O3S B2595175 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 872627-87-7

7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No. B2595175
CAS RN: 872627-87-7
M. Wt: 440.52
InChI Key: KVPRDPXVYYANAV-UHFFFAOYSA-N
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Description

The compound “7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a chemical compound with the molecular formula C22H26N6O3S . It is related to other compounds such as 8-(1-AZEPANYL)-7-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE and 1-{7-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}-4-PIPERIDINECARBOXAMIDE .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoxazole ring linked to a purine ring via a sulfanyl group . The purine ring also has a pyrrolidinyl group attached to it .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, which include the compound , have been found to exhibit significant antimicrobial activity. They have been tested against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger . The presence of electron-withdrawing groups in these compounds has been found to improve their antimicrobial activity .

Anticancer Activity

Benzoxazole derivatives have also shown promising results in the field of cancer research. They have been found to suppress the proliferation and migration of colorectal cancer cells . In vitro studies have shown that these compounds can reduce the neurotoxicity of Aβ 25-35-induced PC12 cells, which is a potential approach for the treatment of Alzheimer’s disease .

Neuroprotective Effects

The compound has shown neuroprotective effects on β-Amyloid-induced PC12 cells, which could be a potential approach for the treatment of Alzheimer’s disease . Compound 5c, a derivative of the compound, was found to be non-neurotoxic and significantly increased the viability of Aβ 25-35-induced PC12 cells .

Inhibition of Aberrant Transcription Activation

The compound has been found to inhibit aberrant transcription activation of Wnt signaling, which is a key pathway involved in cell growth and differentiation .

5. Reduction of Hyperphosphorylation of Tau Protein The compound has been found to reduce the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer’s disease .

Inhibition of Inflammatory Pathways

The compound has been found to decrease the expression of nuclear factor-κB (NF-κB) in Aβ 25-35-induced PC12 cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Mechanism of Action

    Target of action

    Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . Therefore, “7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” might have similar targets.

properties

IUPAC Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-13(12-31-21-22-14-7-3-4-8-15(14)30-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-9-5-6-10-26/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPRDPXVYYANAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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